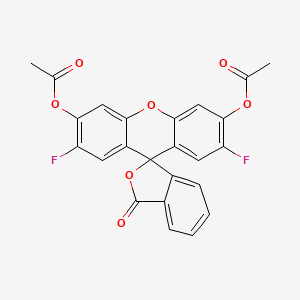

2',7'-Difluorofluorescein diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’,7’-Difluorofluorescein diacetate is a fluorescent dye used primarily in biological and chemical research. It is a derivative of fluorescein, modified to include two fluorine atoms at the 2’ and 7’ positions. This compound is cell-permeable and is often used as a probe to detect reactive oxygen species (ROS) within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Difluorofluorescein diacetate typically involves the acetylation of 2’,7’-difluorofluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include:

Temperature: Room temperature

Solvent: Acetic anhydride

Catalyst: Pyridine

Industrial Production Methods

Industrial production methods for 2’,7’-Difluorofluorescein diacetate are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Using techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Difluorofluorescein diacetate undergoes several types of chemical reactions, including:

Hydrolysis: The acetate groups are hydrolyzed by esterases within cells to produce 2’,7’-difluorofluorescein.

Oxidation: The hydrolyzed product can be oxidized to form a fluorescent compound.

Common Reagents and Conditions

Hydrolysis: Catalyzed by cellular esterases.

Oxidation: Often occurs in the presence of reactive oxygen species (ROS).

Major Products

2’,7’-Difluorofluorescein: Formed after hydrolysis of the diacetate groups.

Fluorescent compound: Produced upon oxidation of 2’,7’-difluorofluorescein.

Scientific Research Applications

2’,7’-Difluorofluorescein diacetate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study chemical reactions involving ROS.

Biology: Employed in cell biology to detect oxidative stress within cells.

Medicine: Utilized in medical research to study diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Industry: Applied in the development of diagnostic tools and assays for detecting ROS.

Mechanism of Action

The mechanism of action of 2’,7’-Difluorofluorescein diacetate involves its conversion to 2’,7’-difluorofluorescein by cellular esterases. The resulting compound is then oxidized by ROS to produce a fluorescent signal. This fluorescence can be detected using various instruments, allowing researchers to quantify the levels of ROS within cells.

Comparison with Similar Compounds

2’,7’-Difluorofluorescein diacetate is similar to other fluorescein derivatives, such as:

2’,7’-Dichlorofluorescein diacetate: Another ROS-sensitive fluorescent probe.

2’,7’-Dichlorodihydrofluorescein diacetate: Used for detecting intracellular ROS levels.

Uniqueness

The unique feature of 2’,7’-Difluorofluorescein diacetate is its enhanced sensitivity and specificity for detecting ROS compared to other similar compounds. The presence of fluorine atoms increases its stability and fluorescence intensity, making it a valuable tool in oxidative stress research.

Biological Activity

2',7'-Difluorofluorescein diacetate (DFD) is a fluorogenic compound widely used in biological research to detect reactive oxygen species (ROS) and assess oxidative stress in various cellular contexts. This article explores the biological activity of DFD, focusing on its mechanisms, applications, and relevant case studies.

DFD is a non-fluorescent compound that easily penetrates cell membranes due to its diacetate groups. Once inside the cell, it is deacetylated by intracellular esterases to produce 2',7'-difluorofluorescein (DF), which is highly fluorescent. This conversion allows for the detection of ROS when DF is oxidized by reactive species present in the cell, leading to an increase in fluorescence intensity that can be quantitatively measured.

Applications in Biological Research

DFD is primarily employed in studies assessing oxidative stress, which plays a critical role in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of DFD to provide real-time measurements of ROS levels makes it an invaluable tool for researchers studying cellular responses to oxidative stress.

Key Applications:

- Oxidative Stress Measurement : DFD is used to quantify ROS levels in response to various stimuli or treatments.

- Cell Viability Studies : By measuring the fluorescence intensity, researchers can infer cell viability and health based on oxidative stress levels.

- Therapeutic Evaluations : DFD assists in evaluating the efficacy of antioxidant therapies by monitoring changes in ROS levels.

Table 1: Summary of Key Studies Involving DFD

Detailed Research Findings

- Oxidative Stress Detection : A study highlighted how DFD can be utilized to measure oxidative stress induced by mitochondrial dysfunction. The fluorescence intensity was found to correlate with the extent of ROS production, providing a reliable method for assessing cellular oxidative states .

- Cell Type-Specific Responses : Research indicated that different cell types exhibit varying rates of DFD oxidation, emphasizing the need for tailored experimental protocols when using this probe across diverse biological systems .

- Impact of External Factors : It was noted that factors such as pH and medium composition significantly affect the stability and fluorescence output of DFD. This necessitates careful consideration during experimental design to avoid misinterpretation of results .

Properties

Molecular Formula |

C24H14F2O7 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(6'-acetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

InChI |

InChI=1S/C24H14F2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 |

InChI Key |

GVSQJSHJJCMOGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)F)OC(=O)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.